Colistin A - 7722-44-3

Colistin A

Catalog Number: EVT-264262
CAS Number: 7722-44-3
Molecular Formula: C53H100N16O13
Molecular Weight: 1169.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Polymixin E1, also known as Colistin A, is a cyclic polypeptide antibiotic belonging to the polymyxin family. [, ] It is produced by certain strains of Bacillus polymyxa var. colistinus. [] Polymixin E1 is a significant research subject due to its potent antimicrobial activity against Gram-negative bacteria, particularly multidrug-resistant strains. [, ]

Polymixin E2 (Colistin B)

    Compound Description: Polymixin E2, also known as colistin B, is a last-resort antibiotic effective against multidrug-resistant Gram-negative bacteria. It is a cyclic polypeptide antibiotic belonging to the polymyxin family, similar to Polymixin E1. []

    Relevance: Polymixin E2 is structurally very similar to Polymixin E1, differing only by a single methyl group. Both are constituents of colistin sulfate and are analyzed simultaneously in stability studies. []

Reference:

Methylparaben (Nipagin)

    Compound Description: Methylparaben, also known as Nipagin, is a widely used antimicrobial preservative in pharmaceuticals, cosmetics, and food products. []

    Relevance: While not structurally related to Polymixin E1, methylparaben is often included in formulations containing colistin sulfate (which includes Polymixin E1). This is likely due to the necessity of preserving the stability of the colistin sulfate solution. Analytical methods for stability studies often quantify both Polymixin E1 and methylparaben simultaneously. []

Reference:

Lipopolysaccharide (LPS)

    Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It acts as an endotoxin and can trigger a strong immune response. []

    Relevance: While not structurally related to Polymixin E1, LPS is relevant because polymyxins, including Polymixin E1, are known to bind to and neutralize LPS. [] This interaction forms the basis of polymyxins' antimicrobial activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of colistin A involves complex fermentation processes and semi-synthetic modifications. Initially, colistin is produced through the fermentation of Bacillus polymyxa, where it is secreted as a mixture of closely related peptides. The primary components include colistin A and colistin B, which can be separated through chromatographic techniques.

Recent studies have explored synthetic methods to create analogs of colistin A to enhance its antimicrobial activity and reduce toxicity. Techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the cyclic lariat structure characteristic of polymyxins. This structure is crucial for the antibiotic's activity against bacterial membranes .

Molecular Structure Analysis

Structure and Data

Colistin A consists of a cyclic heptapeptide with a unique structure that includes a fatty acyl chain. The molecular formula is C_55H_100N_16O_13S, and its molecular weight is approximately 1202.5 g/mol. The cyclic nature of colistin A allows it to interact effectively with bacterial membranes.

The structural characteristics include:

  • Cyclic Peptide Backbone: Essential for stability and activity.
  • Fatty Acyl Chain: Facilitates insertion into the bacterial membrane.
  • Lipid A Targeting: Colistin A interacts primarily with lipid A in lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria .
Chemical Reactions Analysis

Reactions and Technical Details

Colistin A exerts its antibacterial effects through specific interactions with the LPS of Gram-negative bacteria. The mechanism involves:

  1. Electrostatic Interaction: Colistin A binds to the negatively charged phosphate groups on lipid A.
  2. Displacement of Cations: It displaces divalent cations (calcium and magnesium) that stabilize LPS structures.
  3. Membrane Disruption: The acyl chain inserts into the outer membrane, creating pores that lead to cell lysis.

These reactions are critical for its bactericidal activity, making it effective against pathogens such as Escherichia coli and Klebsiella pneumoniae .

Mechanism of Action

Process and Data

The mechanism of action of colistin A can be divided into two main stages:

  1. Binding to Lipopolysaccharide: Colistin A binds electrostatically to lipid A, disrupting the integrity of the outer membrane.
  2. Pore Formation: After binding, the hydrophobic acyl tail penetrates the membrane, leading to pore formation that allows intracellular components to leak out, ultimately resulting in cell death.

This dual-action mechanism underscores colistin's potency against resistant Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Colistin A exhibits several notable physical and chemical properties:

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess purity and concentration during synthesis .

Applications

Scientific Uses

Colistin A has significant applications in both clinical and research settings:

  • Antibiotic Therapy: Used primarily as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.
  • Research Tool: Employed in studies investigating antibiotic resistance mechanisms and developing new antimicrobial agents.
  • Agricultural Use: Although controversial due to resistance concerns, colistin has been used in veterinary medicine for treating infections in livestock .
Historical Context and Revival in Antimicrobial Therapy

Emergence as a Last-Line Therapeutic Agent for MDR Gram-Negative Infections

Colistin A, a major component of the polymyxin E complex, originated from Paenibacillus polymyxa subsp. colistinus, discovered by Koyama in 1947 [1] [7] [8]. Initially approved by the US FDA in 1959, it demonstrated potent bactericidal activity against Gram-negative pathogens, primarily targeting the lipopolysaccharide (LPS) component of their outer membranes via electrostatic interactions between its cationic diaminobutyric acid residues and the anionic phosphate groups of lipid A [1] [5] [7]. This mechanism disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and bacterial death [5] [7]. Its initial clinical utility spanned treating intestinal infections, urinary tract infections, and topical applications against pathogens like Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae [1] [8].

The late 20th and early 21st centuries witnessed an alarming escalation in multidrug-resistant (MDR), extensively drug-resistant (XDR), and even pan-drug-resistant (PDR) Gram-negative bacteria, particularly P. aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae (CRE) like K. pneumoniae [1] [2] [5]. This crisis was fueled by the proliferation of carbapenemases and other resistance mechanisms, coupled with a critically dry antibiotic development pipeline [1] [4] [9]. Faced with infections resistant to all other available antibiotics, including carbapenems (designated "Priority 1 critical pathogens" by the WHO) [2] [5], clinicians were forced to re-evaluate abandoned therapeutic options. Colistin, specifically the CMS prodrug formulation for parenteral use, re-emerged in the mid-1990s as the quintessential last-line therapeutic agent [1] [4] [9]. Its revival was not due to an improved safety profile, but rather the absence of viable alternatives against these "superbugs" [1] [9]. Colistin A, as part of the colistin mixture, became critical for treating life-threatening infections like ventilator-associated pneumonia (VAP) and bacteremia caused by MDR Gram-negative pathogens in intensive care units globally [2] [9]. This reliance is starkly illustrated by its inclusion on the WHO's List of Essential Medicines and classification as critically important for human medicine [8].

However, the resurgence of colistin usage inevitably led to increased reports of resistance. While initially rare, resistance mechanisms—both intrinsic (e.g., in Proteus spp., Serratia marcescens, Burkholderia cepacia) [1] and acquired—began to emerge and spread. Key acquired mechanisms include chromosomal mutations in two-component regulatory systems (pmrAB, phoPQ, mgrB) leading to LPS modifications (e.g., addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)) that reduce the membrane's negative charge and colistin binding [1] [5] [7]. A pivotal development was the discovery of the plasmid-mediated mcr-1 gene in 2015, encoding a pEtN transferase, facilitating horizontal transfer of colistin resistance, significantly complicating the treatment landscape and reinforcing colistin's status as an agent of last resort [5] [7].

Table 1: Emergence of Colistin Resistance in Key Gram-Negative Pathogens

PathogenPre-2015 Resistance TrendsPost-2015/Recent Resistance TrendsKey Resistance Mechanism(s)
Acinetobacter baumanniiVariable, often moderate but risingAlarmingly high rates reported (e.g., 52% in Iran, 91.2% in Wuhan) [2]pmrCAB operon activation, LPS modifications, complete LPS loss via lpx mutations [5]
Klebsiella pneumoniaeGenerally low (<3%) prior to 2015 [2] [16]Significant increase; 12.9% among isolates in 2020 global study [2]; Reports of 12.3% in Egypt [2]Chromosomal mutations (mgrB, phoPQ, pmrAB), plasmid-borne mcr genes [1] [5]
Pseudomonas aeruginosaLow but increasing (1-5%) [2] [17]Overall increase; Meta-analysis showed rise from 2% (2006-2010) to 5% (2020-2023) [2]; 7% in Egypt [2]Mutations in pmrAB, phoPQ, parRS, colRS, cydAB affecting LPS modification and efflux [5] [7]
Escherichia coliVery low (typically <1%) [2] [31]Remains relatively low compared to A. baumannii and K. pneumoniae; Rates 1.1-8.7% in Taiwan (2012-2015) [2]Primarily plasmid-mediated mcr genes (mcr-1 most common) [5]

Temporal Patterns of Clinical Utilization and Abandonment Cycles

The clinical trajectory of Colistin A, within the colistin complex, exhibits distinct cyclical phases characterized by initial enthusiasm, decline, and eventual, cautious reintroduction:

  • Golden Age and Initial Use (1950s-1970s): Following its discovery and approval, colistin (containing Colistin A and B) was widely adopted for treating Gram-negative infections. Its initial formulations included intravenous colistin sulfate [1] [4] [9].
  • Era of Decline and Abandonment (1970s-1990s): Concerns over significant nephrotoxicity and neurotoxicity associated with early formulations, coupled with the development and introduction of perceived safer alternatives like aminoglycosides (gentamicin, tobramycin) and expanded-spectrum β-lactams (e.g., extended-spectrum cephalosporins, carbapenems), led to a drastic decline in systemic colistin use by the mid-1970s [1] [4] [7]. Its use became largely restricted to topical applications (ear/eye infections), selective digestive decontamination, and, notably, the management of chronic P. aeruginosa lung infections in cystic fibrosis (CF) patients via nebulized formulations, where it maintained a niche presence [1] [4] [7].
  • Resurgence as Last Resort (Mid-1990s - Present): The relentless rise of MDR, XDR, and PDR Gram-negative bacteria, particularly those resistant to carbapenems and aminoglycosides, created a therapeutic vacuum. Faced with untreatable infections and no novel antibiotics on the immediate horizon, clinicians revisited colistin. The less toxic prodrug, colistimethate sodium (CMS), became the preferred formulation for systemic use. Its re-introduction began cautiously in the mid-1990s and accelerated dramatically throughout the 2000s and 2010s [1] [4] [9]. This period saw a significant surge in colistin consumption globally, driven by the escalating burden of carbapenem-resistant Enterobacteriaceae (CRE), A. baumannii (CRAB), and P. aeruginosa (CRPA) [2] [5]. The SARS-CoV-2 pandemic further exacerbated this trend, with increased empirical and therapeutic use in critically ill patients, often with prolonged hospitalizations and secondary bacterial infections, leading to reports of heightened resistance rates, particularly for A. baumannii and K. pneumoniae [2]. Retrospective analyses clearly show a strong inverse correlation between the availability and efficacy of newer antibiotic classes and the reliance on colistin [1] [4] [9].

Regulatory Challenges in Legacy Drug Reintroduction

The reintroduction of Colistin A (as part of the colistin complex) for systemic use faced significant regulatory and pharmacological hurdles stemming from its status as a "legacy" drug:

  • Lack of Standardized Dosing and Pharmacokinetic/Pharmacodynamic (PK/PD) Data: Colistin entered clinical use decades before modern regulatory requirements for comprehensive drug development. Consequently, initial reintroduction occurred without robust, scientifically derived dosing regimens, PK/PD targets, or understanding of its disposition in various patient populations (e.g., critically ill, cystic fibrosis, renal impairment) [4] [8]. Key questions regarding the optimal dose, dosing interval, and therapeutic drug monitoring (TDM) strategies remained largely unanswered [4].
  • Labeling and Formulation Confusion: A major challenge stemmed from inconsistent global labeling of parenteral CMS products, creating significant potential for dosing errors and hindering comparative research [4] [8]:
  • International Units (IU): Some products (e.g., Colomycin) list content in IU (approximately 12,500 IU per mg CMS).
  • Colistin Base Activity (CBA): Other products (e.g., Coly-Mycin M) list content in mg of "colistin base activity" (1 mg CBA ≈ 2.4-2.6 mg CMS ≈ 30,000-33,000 IU) [4] [8].
  • Actual CMS Content: Rarely stated directly on labels.Manufacturer-recommended daily doses varied considerably; for a 60kg patient with normal renal function, recommendations ranged from 240-480 mg CMS/day (3-6 million IU) for IU-labeled products to 400-800 mg CMS/day for CBA-labeled products [4]. This lack of harmonization posed a serious risk of underdosing (inefficacy, resistance emergence) or overdosing (potential toxicity) [4] [8].
  • Heterogeneity of Pharmaceutical Products: The proliferation of generic CMS products globally, often without stringent bioequivalence requirements typical for modern drugs, introduced additional variability in the composition, stability, and conversion rates of CMS to active colistin (including Colistin A) [4]. This heterogeneity complicated efforts to establish universal dosing guidelines and interpret clinical trial results.
  • Absence of Modern Clinical Trials: Initial use was based largely on historical practice and small observational studies rather than randomized controlled trials (RCTs) meeting contemporary standards for efficacy and safety evaluation. Conducting RCTs for a decades-old, off-patent drug posed significant financial and logistical challenges, slowing the generation of high-level evidence to guide optimal use [4] [9].
  • Resistance Detection and Reporting Standardization: Phenotypic testing for colistin susceptibility proved challenging. Disk diffusion and gradient tests (e.g., Etest) were unreliable due to colistin's poor diffusion in agar [5]. While broth microdilution (BMD) emerged as the reference method recommended by CLSI and EUCAST, its implementation required specific conditions (cation-adjusted Mueller-Hinton broth, plain polystyrene trays, no additives like polysorbate 80) and was not universally adopted, leading to potential inconsistencies in resistance reporting and definitions [5]. The emergence of heteroresistance (subpopulations with varying susceptibility within an isolate deemed susceptible by MIC) further complicated susceptibility testing and clinical outcome prediction [5] [7].

Table 2: Key Regulatory and Standardization Challenges in Colistin Reintroduction

Challenge CategorySpecific IssueConsequence
Dosing & PK/PDLack of modern PK/PD data and targets at reintroductionDifficulty establishing scientifically optimized dosing regimens; Risk of subtherapeutic or toxic exposure
Unknown PK in special populations (critically ill, CF, renal impairment)Dosing uncertainty in complex patients
Labeling & FormulationInconsistent units (IU vs. mg CBA vs. mg CMS) across products and regionsHigh risk of dosing errors; Hampers research comparability and meta-analyses
Variability in recommended manufacturer doses for equivalent unitsConfusion for prescribers; Potential for under/overdosing
Heterogeneity in generic CMS product composition and stabilityUnknown impact on efficacy and safety; Difficulty establishing universal standards
Clinical EvidenceAbsence of modern RCTs meeting current standards at time of reintroductionLimited high-level evidence for efficacy; Dependence on observational data and historical use
Lack of incentive for large trials (off-patent drug)Slow generation of robust clinical evidence
Susceptibility TestingUnreliability of disk diffusion and gradient testsMisclassification of susceptibility; Potential treatment failure
Complexity and lack of universal adoption of reference BMD methodInconsistent resistance reporting; Difficulty tracking true resistance prevalence
Challenges in detecting heteroresistanceUnderestimation of resistance potential; Risk of treatment failure

The reintroduction of Colistin A, as a vital component of the colistin complex, highlights the critical dilemma posed by antimicrobial resistance: the necessity to rely on older, less optimized therapies when modern options fail. While its revival provided a lifeline against devastating MDR infections, the journey underscores the profound regulatory, pharmacological, and standardization challenges inherent in repurposing legacy antimicrobials. Addressing these challenges—through harmonized dosing, improved susceptibility testing, and generation of robust clinical data—remains essential to preserve the efficacy of this last-resort agent in the ongoing battle against resistant Gram-negative pathogens.

Properties

CAS Number

7722-44-3

Product Name

Colistin A

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Molecular Formula

C53H100N16O13

Molecular Weight

1169.5 g/mol

InChI

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1

InChI Key

XDJYMJULXQKGMM-BZUHZWDSSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

Solubility

Soluble in DMSO

Synonyms

Colistin A; Colistin IV; Polymixin E1; Polymyxin E1;

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

Isomeric SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.